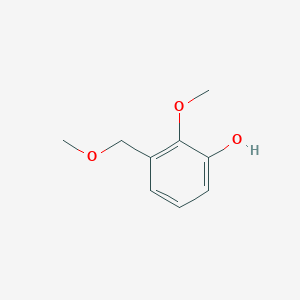
2-Methoxy-3-(methoxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(methoxymethyl)phenol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
2-Methoxy-3-(methoxymethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-(methoxymethyl)phenol involves its interaction with various molecular targets. The methoxy and methoxymethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(methoxymethyl)phenol: Similar in structure but with different substitution patterns on the benzene ring.
2-Methoxyphenol (Guaiacol): Lacks the methoxymethyl group, leading to different chemical properties and applications.
Uniqueness
The presence of both methoxy and methoxymethyl groups provides a distinct chemical profile compared to its analogs .
Propriétés
Numéro CAS |
502844-39-5 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-methoxy-3-(methoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,10H,6H2,1-2H3 |
Clé InChI |
LOKRWPDQXOYZCF-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C(=CC=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)


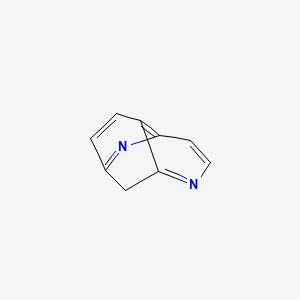
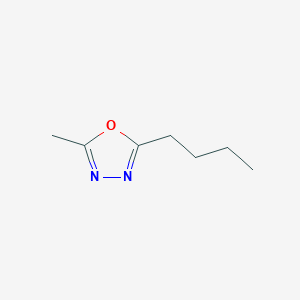
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
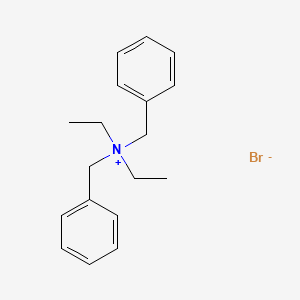
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
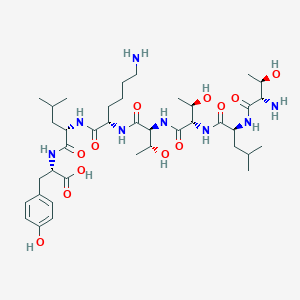
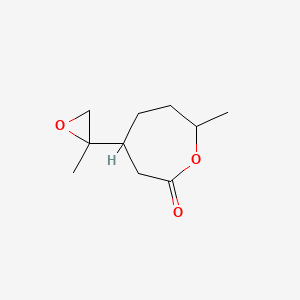
![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

